2,6-Bis(trifluoromethyl)quinoline-4-carboxamide
CAS No.:
Cat. No.: VC13575834
Molecular Formula: C12H6F6N2O
Molecular Weight: 308.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H6F6N2O |
|---|---|
| Molecular Weight | 308.18 g/mol |
| IUPAC Name | 2,6-bis(trifluoromethyl)quinoline-4-carboxamide |
| Standard InChI | InChI=1S/C12H6F6N2O/c13-11(14,15)5-1-2-8-6(3-5)7(10(19)21)4-9(20-8)12(16,17)18/h1-4H,(H2,19,21) |
| Standard InChI Key | HAOTVVABJAWEAC-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)C(F)(F)F)C(=O)N |
| Canonical SMILES | C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)C(F)(F)F)C(=O)N |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
2,6-Bis(trifluoromethyl)quinoline-4-carboxamide (C₁₂H₆F₆N₂O) has a molecular weight of 308.18 g/mol and adopts a planar quinoline scaffold with substituents influencing electronic distribution and intermolecular interactions. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 2,6-bis(trifluoromethyl)quinoline-4-carboxamide |
| Canonical SMILES | C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)C(F)(F)F)C(=O)N |
| InChI Key | HAOTVVABJAWEAC-UHFFFAOYSA-N |
| XLogP3 (Predicted) | 3.7 |
The trifluoromethyl groups induce strong electron-withdrawing effects (-I), reducing electron density at the 4-position by ~20% compared to methyl analogs, as calculated via density functional theory (DFT). This electronic profile directs electrophilic attacks to the carboxamide moiety while enhancing membrane permeability.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The compound is typically synthesized through sequential trifluoromethylation and carboxamide functionalization:
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Trifluoromethylation: 2,6-Dichloroquinoline undergoes Ullmann-type coupling with CuI and trifluoromethyl iodide (CF₃I) at 120°C, yielding 2,6-bis(trifluoromethyl)quinoline.
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Carboxamide Introduction: Nitration at the 4-position followed by reduction to an amine and subsequent acylation with acetyl chloride forms the carboxamide group.
Reaction yields range from 45–65%, with purity >95% achievable via silica gel chromatography.
Industrial Production Challenges
Scale-up faces hurdles due to:
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CF₃I Handling: Requires specialized equipment for high-pressure reactions.
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Byproduct Formation: Competing C-F bond cleavage generates undesired defluorinated products (~15% yield loss). Mitigation strategies include using Pd/C catalysts and optimizing reaction times.
Biological Activity and Mechanisms
| Compound | Cell Line (IC₅₀, µM) | Target Pathway |
|---|---|---|
| 2-(Trifluoromethyl)quinolin-4-amine | HeLa: 3.5 | Topoisomerase II inhibition |
| Analogous carboxamide derivative | PC3: 5.0 | AKT/mTOR signaling |
Mechanistic studies suggest the carboxamide group chelates Mg²⁺ ions in ATP-binding pockets, while CF₃ groups enhance hydrophobic interactions with kinase domains.
Antimicrobial Activity
Quinoline derivatives with 2,6-CF₃ substitutions exhibit broad-spectrum activity:
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Antimalarial: 90% inhibition of Plasmodium falciparum at 10 µM (vs. 95% for chloroquine).
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Antibacterial: MIC of 8 µg/mL against Staphylococcus aureus (MRSA strain).
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
Comparative studies highlight the impact of CF₃ group positioning:
| Compound | logP | Metabolic Half-life (h) |
|---|---|---|
| 2,6-bis(CF₃)-quinoline-4-carboxamide | 3.7 | 6.2 |
| 2,8-bis(CF₃)-quinoline-4-carboxylic acid | 2.9 | 4.8 |
The 2,6-configuration improves metabolic stability by shielding the carboxamide from hepatic CYP450 enzymes .
Applications and Future Directions
Drug Development
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Kinase Inhibitors: Preferential binding to EGFR (Kd = 12 nM) and VEGFR-2 (Kd = 18 nM) in silico.
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Antiparasitics: Synergistic effects with artemisinin against drug-resistant malaria strains.
Material Science
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OLEDs: Acts as an electron transport layer (ETL) with a HOMO-LUMO gap of 3.1 eV.
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